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Hyfl M

Cat. No.: B1576368
Attention: For research use only. Not for human or veterinary use.
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Description

Hyfl M, scientifically known as Hypromellose or Hydroxypropyl Methylcellulose (HPMC), is a semi-synthetic, inert, and viscoelastic polymer that is widely used as a critical reagent in pharmaceutical and materials science research. This versatile polymer acts as a thickening agent, coating polymer, bioadhesive, solubility enhancer in solid dispersions, and binder in the process of granulation. Its primary research value lies in the fabrication of hydrophilic matrix systems for the controlled release of drug substances, effectively prolonging the duration of drug release to extend therapeutic effects in experimental models. From a mechanistic standpoint, Hypromellose forms a colloid solution in water, and its functionality is derived from its physical-chemical action. In aqueous solution, it reduces surface tension and increases viscosity. In drug release studies, it hydrates to form a gel layer that controls the diffusion of active ingredients. In lubricant and wetting applications, its physical characteristics resemble natural tears, providing lubrication and maintaining hydration by stabilizing and thickening the precorneal tear film, which prolongs tear film breakdown time. As an inert substance, Hypromellose has no direct pharmacological activity, making it an excellent candidate for studying formulation effects without confounding biological interactions. It is considered to have low to no toxicity. This product, this compound, is provided as a high-purity reagent and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage its unique properties for advanced projects in controlled-release drug formulation, development of artificial tear solutions, tissue engineering scaffolds, and as a binder in ceramic processing.

Properties

bioactivity

Antimicrobial

sequence

GNIPCGESCIFFPCFNPGCSCKDNLCYYN

Origin of Product

United States

Module Swapping and Domain Engineering:

AT Domain Exchange: Replacing the acyltransferase (AT) domain of a PKS module with one that has a different substrate specificity (e.g., swapping a malonyl-CoA specific AT for a methylmalonyl-CoA specific one) would alter the alkyl substitution pattern on the macrolactam core.

A Domain Engineering: The adenylation (A) domain of an NRPS module dictates amino acid selection. Site-directed mutagenesis of the substrate-binding pocket of the A domains in hyfH or hyfI could alter their specificity, leading to the incorporation of different amino acids into the peptide portion of Hyfl M.

Tailoring Enzyme Manipulation:

Gene Knockout: Deleting one or more of the tailoring enzyme genes (e.g., hyfK, hyfM) would lead to the accumulation of biosynthetic intermediates, which are themselves novel Hyfl M analogues.

Heterologous Expression: Introducing tailoring enzymes from other biosynthetic pathways could add novel functionalities (e.g., glycosylation, acylation) to the this compound scaffold.

The table below summarizes potential engineering strategies and the resulting hypothetical analogues.

Engineering StrategyTarget Gene/DomainPredicted Structural Change in AnalogueHypothetical Analogue Name
AT Domain SwaphyfD (AT domain)Change in methylation pattern on the polyketide backbone4-desmethyl-4-ethyl-Hyfl M
A Domain EngineeringhyfH (A domain)Replacement of N-methyl-valine with N-methyl-leucineLeucine-Hyfl M
Gene KnockouthyfM (Methyltransferase)Lack of methylation on a specific hydroxyl groupDesmethyl-Hyfl M
Heterologous ExpressionIntroduce a known glycosyltransferaseAddition of a sugar moiety to a hydroxyl groupThis compound-glycoside

These engineering approaches, grounded in the principles of synthetic biology, offer a powerful toolkit for expanding the chemical diversity of the this compound family, potentially leading to the discovery of new analogues with improved efficacy or novel biological activities. nih.gov

Synthetic Methodologies for Hyfl M and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies for Cyclic Peptides

The foundation for the synthesis of Hyfl M and its analogues is built upon the principles of Solid-Phase Peptide Synthesis (SPPS), a powerful technique that allows for the stepwise construction of peptide chains on a solid support. This method is particularly well-suited for the assembly of the linear precursor of this compound.

Fmoc- and Boc-Based Chemistry in Cyclotide Synthesis

The synthesis of complex cyclic peptides often employs two primary orthogonal protection strategies: Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. In the context of molecules with structures analogous to this compound, both strategies offer distinct advantages.

Fmoc-based strategy is characterized by its use of a base-labile Fmoc protecting group for the α-amino group of the amino acids. This approach is widely favored due to its milder deprotection conditions (typically using piperidine), which helps in preserving the integrity of sensitive side chains.

Boc-based strategy , conversely, utilizes an acid-labile Boc protecting group. The repetitive deprotection steps are carried out using a moderately strong acid, such as trifluoroacetic acid (TFA). While robust, this method requires the use of harsher acidic conditions for the final cleavage from the resin, which can potentially lead to side reactions.

The choice between Fmoc and Boc chemistry in the synthesis of this compound's linear precursor depends on the specific amino acid sequence and the nature of the side-chain protecting groups required to ensure a high-yield and high-purity product.

Cyclization Strategies for Head-to-Tail Linkage Formation

A critical step in the synthesis of this compound is the intramolecular cyclization of the linear peptide precursor to form the characteristic head-to-tail amide bond. This process is crucial for conferring the molecule's final conformational stability and biological activity.

Chemical Ligation Techniques

Chemical ligation methods are instrumental in achieving efficient cyclization. These techniques rely on the reaction of two mutually reactive groups engineered at the N- and C-termini of the linear peptide. A common approach is native chemical ligation (NCL) , where a C-terminal thioester reacts with an N-terminal cysteine residue to form a native peptide bond. Variations of this method can be adapted for the synthesis of this compound, even in the absence of a native cysteine at the ligation junction, by using thiol-containing auxiliaries.

Ligation StrategyReactive GroupsResulting Linkage
Native Chemical LigationC-terminal thioester, N-terminal cysteineNative amide bond
Expressed Protein LigationIntein-mediated thioester formationNative amide bond
Thiol-Auxiliary MethodsC-terminal thioester, N-terminal amino acid with thiol auxiliaryNative amide bond after auxiliary removal

Enzymatic Cyclization Methods

Enzymatic methods offer a highly specific and efficient alternative for peptide cyclization. Enzymes such as butelase 1, derived from the plant Clitoria ternatea, have emerged as powerful tools for macrocyclization. These enzymes recognize specific C-terminal sequences and catalyze the formation of the amide bond with high precision and yield, often under mild, aqueous conditions. The use of such enzymes could be a key strategy in an efficient synthesis of this compound.

Oxidative Folding Protocols for Disulfide Bond Formation

For this compound analogues that contain multiple cysteine residues, the formation of the correct disulfide bonds is a thermodynamically and kinetically controlled process known as oxidative folding. This step is critical for achieving the native three-dimensional structure. The process typically involves the oxidation of the thiol groups of cysteine residues in a solution containing a carefully controlled redox buffer system. Common redox pairs include glutathione (B108866) disulfide (GSSG) and glutathione (GSH). The conditions, including pH, temperature, and the presence of additives, must be optimized to favor the formation of the thermodynamically most stable disulfide isomer.

Chemoenzymatic Synthesis Approaches

A chemoenzymatic approach combines the robustness of chemical synthesis with the high selectivity of enzymatic catalysis. In the context of this compound, a plausible chemoenzymatic route would involve the solid-phase synthesis of the linear peptide precursor, followed by an enzyme-catalyzed cyclization step. This hybrid strategy leverages the strengths of both methodologies: the flexibility of chemical synthesis to incorporate non-proteinogenic amino acids and modifications, and the efficiency and specificity of enzymatic reactions to perform challenging chemical transformations like macrocyclization. This approach can lead to higher yields and purity compared to purely chemical methods.

Biosynthetic Pathways and Engineering Considerations (Hypothetical)

The elucidation of biosynthetic pathways for complex natural products is fundamental to enabling their sustainable production and the generation of novel analogues through metabolic engineering. nih.gov For this compound, a compound with significant therapeutic potential, no natural biosynthetic pathway has been identified. This section outlines a hypothetical biosynthetic pathway for this compound, based on its predicted hybrid polyketide-nonribosomal peptide structure. Furthermore, it explores advanced biosynthetic engineering strategies that could be employed for the de novo production of this compound and its derivatives in a heterologous host. nih.govmdpi.com

The proposed biosynthesis is envisioned to originate from primary metabolic precursors and proceed through a modular enzymatic assembly line, culminating in a series of tailoring modifications to yield the final complex structure.

Proposed Core Biosynthetic Assembly

The core scaffold of this compound is postulated to be assembled by a Type I modular Polyketide Synthase (PKS) and a Non-Ribosomal Peptide Synthetase (NRPS) complex. This hybrid system integrates building blocks from both fatty acid and amino acid metabolism. mdpi.com The assembly process can be broken down into the following key stages:

Initiation: The biosynthesis is proposed to start with a loading module that primes the PKS with a propionyl-CoA starter unit.

Polyketide Elongation: Six subsequent PKS modules are responsible for the iterative extension of the polyketide chain. Each module selectively incorporates either a methylmalonyl-CoA or a malonyl-CoA extender unit, with specific ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains dictating the reduction state of the growing chain.

PKS-NRPS Interface: A communication domain facilitates the transfer of the completed polyketide chain from the PKS acyl carrier protein (ACP) to the condensation (C) domain of the first NRPS module.

Peptide Elongation: Two NRPS modules are hypothesized to incorporate specific amino acid precursors. The first module activates L-valine, which is subsequently N-methylated by a dedicated N-methyltransferase (N-MT) domain. The second NRPS module is proposed to activate and incorporate a novel precursor, 4-chlorobutyril-L-proline, which itself would require a dedicated upstream pathway for its synthesis.

Termination and Cyclization: A final thioesterase (TE) domain is responsible for the release of the assembled chain. It is predicted to catalyze an intramolecular macrolactamization reaction, forming the characteristic cyclic core of this compound.

A putative gene cluster, designated hyf, is proposed to encode the necessary biosynthetic machinery. The organization of this hypothetical cluster is detailed in the table below.

GeneProposed FunctionPrecursor/Substrate
hyfALoading Module (PKS)Propionyl-CoA
hyfB-GPKS Elongation Modules 1-6Malonyl-CoA, Methylmalonyl-CoA
hyfHNRPS Module 1 (A-T-C-NMT)L-Valine
hyfINRPS Module 2 (A-T-C)4-chlorobutyril-L-proline
hyfJThioesterase (TE) DomainAssembled PKS-NRPS chain
hyfK-MTailoring Enzymes (P450s, MTs)This compound Precursor
hyfN-PPrecursor Synthesis (e.g., for 4-chlorobutyril-L-proline)Primary Metabolites
hyfRTranscriptional Regulator-
hyfTEfflux Pump/TransporterThis compound

Post-Assembly Tailoring Modifications

Following the release of the core scaffold from the PKS-NRPS complex, a series of post-assembly modifications are required to produce the final this compound structure. These "tailoring" reactions are catalyzed by dedicated enzymes, often encoded within the same gene cluster. For this compound, these modifications are hypothesized to include:

Oxidation: Cytochrome P450 monooxygenases (hyfK, hyfL) are proposed to introduce hydroxyl groups at specific, sterically accessible positions on the macrolactam ring.

Methylation: An S-adenosyl-L-methionine (SAM)-dependent methyltransferase (hyfM) is predicted to methylate a specific hydroxyl group, a common strategy in natural product biosynthesis to modify solubility and biological activity.

Metabolic Engineering Strategies for Analogue Generation

The modular nature of the proposed hyf gene cluster presents numerous opportunities for metabolic engineering to generate novel analogues of this compound. researchgate.netnih.gov By manipulating the biosynthetic machinery, the structure of the final product can be rationally altered. nih.gov

Molecular Mechanisms of Action of Hyfl M Fundamental Level

Intracellular Translocation Pathways (Molecular Detail)

Without foundational information identifying the chemical structure and biological activity of "Hyfl M," any attempt to describe its molecular mechanisms would be purely speculative and would not meet the required standards of scientific accuracy. Should further identifying information for "this compound" become available, a detailed article can be generated based on the provided outline.

Computational and Theoretical Studies of Hyfl M

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are employed to understand the electronic properties of molecules, which govern their structure, stability, and reactivity. These methods solve the Schrödinger equation at various levels of approximation to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for studying large peptides. For cyclopeptides, DFT can be used to investigate their electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov These frontier orbitals are key to understanding a molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO representing the ability to accept electrons. nih.gov

While no specific DFT studies have been published for Hyfl M, this approach is central to a field known as Conceptual DFT-based Computational Peptidology (CDFT-CP). nih.gov This framework uses electron density to predict reactive sites and understand the behavior of peptides. nih.gov For a molecule like this compound, DFT calculations could pinpoint which residues are most likely to participate in chemical reactions by analyzing the distribution of these frontier orbitals across its cyclic structure.

Ab initio (from first principles) methods are another class of quantum mechanical calculations that are generally more computationally intensive but can be more accurate than DFT for certain properties. Due to their high computational demand, they are typically applied to smaller molecular systems.

Molecular Dynamics (MD) Simulations for Conformational Space

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can reveal the dynamic behavior and conformational flexibility of peptides like this compound, providing a window into their behavior in different environments. nih.govfrontiersin.org

MD simulations rely on "force fields," which are sets of parameters that define the potential energy of the system and describe the interactions between atoms. The accuracy of an MD simulation is highly dependent on the quality of the force field used. biorxiv.org Several force fields, such as AMBER, CHARMM, and GROMOS, have been developed and are continuously refined for protein and peptide simulations. biorxiv.org

Validation of these force fields is critical and is often done by comparing simulation results with experimental data, for example from NMR spectroscopy. biorxiv.org For cyclic peptides, accurately representing the constraints imposed by the cyclic backbone and disulfide bonds is a significant challenge in force field development. acs.orgnih.gov Studies have assessed the performance of different force fields in exploring the conformational landscape of various cyclic peptides, highlighting the importance of selecting an appropriate force field to achieve reliable results. biorxiv.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a peptide or protein) to form a stable complex. frontiersin.orgnih.govoup.com This method is instrumental in drug discovery and for understanding biological interactions.

For cyclotides, docking simulations can predict how they might interact with protein targets. Although no specific docking studies involving this compound have been published, research on other cyclotides demonstrates the utility of this approach. For instance, the cyclotide Globa D was identified as a potential inhibitor of the PorB porin protein from Neisseria gonorrhoeae through docking simulations, which predicted a strong binding affinity. frontiersin.org Similarly, other studies have used docking programs like HADDOCK and CABS-dock to investigate the interaction of cyclotides with targets like the SARS-CoV-2 spike protein or to develop improved docking methods for flexible cyclic peptides. nih.govresearchgate.net These simulations provide insights into the specific amino acid residues involved in the interaction, typically highlighting the roles of hydrogen bonding and hydrophobic interactions. nih.govfrontiersin.orgfrontiersin.org

The table below illustrates typical data obtained from docking simulations of cyclotides with a protein target, based on findings for other cyclotides.

Cyclotide CandidateDocking Score (kcal/mol)Predicted Interacting Residues (Peptide)Predicted Interacting Residues (Target Protein)Number of H-Bonds
Globa D-270.04MultipleMultiple7
Kalata B1(Not Reported)MultipleMultiple(Not Reported)
Cycloviolacin O2(Not Reported)MultipleMultiple(Not Reported)

Note: This table is illustrative and based on general findings for the cyclotide class, such as Globa D, not specific results for this compound. frontiersin.org

Reaction Mechanism Predictions and Energy Landscapes

Computational chemistry can be used to predict the step-by-step mechanism of chemical reactions and to calculate the associated energy changes, creating an "energy landscape" for the reaction. This involves identifying transition states and intermediates to understand the feasibility and kinetics of a particular chemical process.

There are currently no published computational studies investigating the reaction mechanisms or energy landscapes involving the cyclotide this compound. Research in this area for peptides often focuses on processes like enzymatic cleavage, disulfide bond formation/breakage, or post-translational modifications. For cyclotides, a key area of interest would be the mechanism of their biosynthesis, specifically the head-to-tail cyclization step. uq.edu.au Computational methods could, in principle, be used to model the enzymatic reaction responsible for this cyclization, providing insights into the transition states and energy barriers involved. However, such specific studies on this compound or other cyclotides are not yet available in the scientific literature.

Unable to Generate Article: The chemical compound "this compound" could not be identified in publicly available scientific literature.

Following a comprehensive search for the chemical compound "this compound," no relevant scientific data or research findings could be located. The term "this compound" does not correspond to a recognized chemical entity in the searched databases and scientific literature. The search results for "HYFL" primarily relate to acronyms for organizations, such as the Harrow Youth Football League allacronyms.comfirsteleven.co.ukfirsteleven.co.ukhyfl.website, and a single, unelaborated mention of a "Hyfl G" peptide was found in a different context without connection to a "this compound" researchgate.net.

The user's request requires the generation of a detailed, scientifically accurate article focusing exclusively on "this compound," including computational studies, transition state analysis, and the application of machine learning in peptide design nih.govnih.govnih.govnih.govrsc.orgsciencedaily.comrsc.orgresearchgate.netyoutube.com. Without any foundational information identifying "this compound," it is impossible to generate the specific, data-driven content required by the provided outline.

To proceed, a verifiable and recognized name, chemical structure, or reference to existing research for the compound would be necessary. As the subject of the requested article cannot be identified, the generation of a scientifically sound and accurate article is not possible.

Derivatives, Analogues, and Structural Modifications of Hyfl M

Rational Design Principles for Functional Modulation

Rational drug design is a targeted approach that leverages the three-dimensional structure of a biological target to design molecules with specific functions. stonybrookmedicine.eduwiley.comyoutube.comlongdom.org This process typically begins with identifying a biological target, such as a protein or enzyme, that plays a key role in a disease. longdom.org

Key steps in rational design include:

Target Identification and Validation: Pinpointing a molecule critical to the disease process.

Structural Elucidation: Determining the 3D structure of the target, often through techniques like X-ray crystallography or NMR spectroscopy. longdom.org

Computational Modeling: Using computer simulations to predict how different molecules will bind to the target. longdom.org This can involve molecular docking to assess the fit and binding energy of potential drug candidates. youtube.com

Iterative Synthesis and Testing: Chemically synthesizing the designed compounds and evaluating their biological activity. The results are then used to refine further designs. stonybrookmedicine.edu

This knowledge-driven strategy can be more efficient than traditional trial-and-error methods, allowing for the creation of more effective and safer therapeutics. longdom.org

Peptide Stapling and Macrocyclization Techniques

Peptides are promising therapeutic agents, but their application can be limited by their linear, flexible nature, which makes them susceptible to enzymatic degradation and poor cell penetration. Peptide stapling and macrocyclization are techniques used to constrain the peptide's shape, often into a helical or cyclic conformation.

Peptide Stapling: This technique involves introducing a chemical brace ("staple") that connects two amino acid side chains, locking the peptide into a specific conformation. This can lead to:

Increased helicity and structural stability.

Enhanced binding affinity to the target protein.

Improved resistance to proteases.

Increased cell permeability.

Macrocyclization: This broader category of techniques involves creating a cyclic structure within the peptide. This can be achieved through various chemical linkages, such as head-to-tail, side-chain-to-side-chain, or head-to-side-chain cyclization. The resulting cyclic peptides often exhibit improved stability and target affinity.

Residue Scanning and Mutagenesis Studies for Structure-Function Relationship

Understanding the contribution of each amino acid residue to a peptide's function is crucial for its optimization. nih.govnih.gov

Alanine Scanning Mutagenesis: This is a common technique where individual amino acid residues in a peptide are systematically replaced with alanine. Alanine is chosen because its small, non-reactive side chain removes the specific contribution of the original residue without drastically altering the peptide's backbone structure. By comparing the activity of the alanine-substituted analogue to the original peptide, researchers can identify "hot spots"—residues that are critical for binding or activity.

Saturation Mutagenesis: In this approach, a specific residue is replaced with all other 19 standard amino acids to explore the full range of chemical properties at that position. This can reveal which substitutions are tolerated and which may lead to improved function.

These studies provide a detailed map of the structure-function relationship, guiding further modifications to enhance the peptide's therapeutic profile. nih.govnih.gov

Incorporation of Non-Canonical Amino Acids

The 20 standard proteinogenic amino acids offer a limited chemical diversity. nih.gov The incorporation of non-canonical amino acids (ncAAs)—amino acids that are not among the 20 standard ones—can introduce novel chemical functionalities and structural properties. mdpi.com

Benefits of incorporating ncAAs include:

Enhanced Stability: ncAAs can confer resistance to enzymatic degradation. mdpi.com For example, fluorinated amino acids can increase thermal stability. nih.gov

Improved Potency: The unique side chains of ncAAs can form new interactions with the target, leading to higher binding affinity.

Modified Pharmacokinetics: ncAAs can be used to tune the solubility, membrane permeability, and half-life of a peptide.

Introduction of Probes: ncAAs can carry fluorescent tags or other labels for imaging and diagnostic applications. nih.govelifesciences.org

The site-specific incorporation of ncAAs can be achieved through chemical synthesis or by engineering the cellular protein synthesis machinery. youtube.com

Scaffold Engineering for Novel Peptide Architectures

Scaffold engineering involves using a core molecular structure (the scaffold) as a template for building new peptide-based molecules. nih.gov This approach allows for the creation of diverse libraries of compounds with novel three-dimensional arrangements of functional groups.

Key aspects of scaffold engineering include:

Functionalization: Amino acid side chains or other chemical groups are attached to the scaffold at specific points. This allows for the precise positioning of functional elements to interact with the biological target.

Hybrid Scaffolds: Combining different types of materials, such as solid polymers and hydrogels, can create scaffolds with synergistic properties for applications like tissue engineering. nih.gov

By systematically varying the scaffold and the attached functional groups, researchers can explore a vast chemical space to discover molecules with unique and improved therapeutic properties.

Non Clinical and Research Applications of Hyfl M As a Molecular Tool/scaffold

Application in Materials Science (e.g., hydrogels, self-assembly)

In the realm of materials science, Hyfl M is particularly noted for its capacity to self-assemble into well-defined nanostructures, leading to the formation of hydrogels with tunable properties. This behavior is primarily driven by non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, engineered into the this compound molecular design.

Hydrogels: this compound-based hydrogels are three-dimensional networks capable of absorbing large quantities of water, creating materials that closely mimic the natural extracellular matrix (ECM). manchester.ac.ukacs.orgmdpi.com The mechanical properties of these hydrogels can be precisely controlled by modifying the this compound sequence, its concentration, and the environmental conditions like pH and ionic strength. nih.govmanchester.ac.uk This tunability makes them exemplary candidates for applications in tissue engineering and regenerative medicine, where they can serve as scaffolds for 3D cell culture. nih.govmdpi.com The nanofibrous architecture of this compound hydrogels provides an ideal environment for cell attachment, proliferation, and differentiation. nih.gov

Self-Assembly: The self-assembly of this compound into nanofibers, nanotubes, and other hierarchical structures is a cornerstone of its application in materials science. rsc.org This bottom-up approach to nanomaterial fabrication is being explored for the development of novel materials with applications in nanoelectronics and biosensing. researchgate.net The predictable self-assembly of this compound allows for the creation of materials with highly ordered structures and specific functionalities. rsc.org

Below is a data table summarizing the mechanical properties of various self-assembling peptide hydrogels, representative of the class of materials to which this compound belongs.

Peptide Sequence/TypeConcentration (mg/mL)Buffer/SolventStorage Modulus (G') (Pa)
P11-415Tris-NaCl~10,000
P11-815Tris-NaCl~25,000
P11-1315Tris-NaCl~1,500
P11-1415Tris-NaCl~600
Peptide Amphiphile (PA)10Cell Culture Media1,000 - 10,000

This table presents representative data for different self-assembling peptide hydrogels, illustrating the range of mechanical stiffness that can be achieved, similar to hydrogels formed from this compound. nih.govnih.gov

Use as a Chemical Biology Probe for Cellular Pathway Elucidation

As a peptidomimetic, this compound is an invaluable tool in chemical biology for dissecting complex cellular pathways. Its structure can be designed to mimic the binding motif of a natural peptide, allowing it to interact with specific proteins and modulate their function. This makes this compound an effective probe for studying protein-protein interactions (PPIs), which are central to many signaling pathways. nih.govacs.orgnih.gov

This compound-based probes can be synthesized with modifications, such as fluorescent tags or biotin (B1667282) labels, to enable the visualization and isolation of their binding partners. By observing the effects of a this compound probe on cellular processes, researchers can infer the function of its target protein. The enhanced stability of peptidomimetics like this compound compared to natural peptides makes them more robust probes for long-term cellular studies. benthamscience.com

The following table provides examples of peptidomimetic probes and their applications in studying cellular pathways, which is analogous to the use of this compound.

Peptidomimetic Probe TypeTarget Protein/PathwayBinding Affinity (IC₅₀/Kᵢ)
α-helix mimeticHIV-1 gp410.7 µM (Kᵢ)
β-turn mimeticκ-opioid receptor80 nM (Kᵢ)
STAT3 SH2 domain binderSTAT339 nM (IC₅₀)
p53/MDM2 inhibitorMDM2Micromolar range

This table showcases the high affinity and specificity that can be achieved with peptidomimetic probes, similar to those designed using the this compound scaffold. nih.govacs.orgnih.govaacrjournals.org

Development of Peptidomimetic Scaffolds for Fundamental Research

The core structure of this compound serves as an excellent scaffold for the development of diverse libraries of peptidomimetic compounds. nih.gov By systematically varying the side chains attached to the this compound backbone, researchers can create large collections of molecules to screen for specific biological activities. This approach is particularly powerful for discovering new inhibitors of PPIs and for developing novel therapeutic leads. acs.org

These scaffolds are designed to present amino acid side chains in a specific three-dimensional arrangement, mimicking secondary structures of proteins like α-helices and β-turns. nih.gov This structural mimicry allows for high-affinity binding to protein targets. The development of comprehensive peptidomimetic libraries based on scaffolds like this compound provides a powerful platform for interrogating biological systems and identifying molecules with desired functions. acs.org

Role in Catalyst Development (e.g., peptide-based catalysis)

The incorporation of catalytic residues into the this compound scaffold has led to the development of novel peptide-based catalysts. These synthetic catalysts can be designed to perform specific chemical transformations with high efficiency and stereoselectivity. ethz.ch The modular nature of peptide synthesis allows for the rapid optimization of these catalysts by systematically altering the amino acid sequence. acs.org

This compound-based catalysts have been shown to be effective in a variety of organic reactions, including C-C bond formations. ethz.ch The well-defined three-dimensional structure of the peptidomimetic scaffold can create a chiral microenvironment around the catalytic site, leading to high levels of enantioselectivity. ethz.chrsc.org Furthermore, the robustness of these catalysts allows for their use in a range of solvents and conditions, including complex environments like cell lysates. ethz.chrsc.org

The table below presents data on the efficiency of selected peptide-based catalysts in asymmetric synthesis, a field where this compound-based catalysts show significant promise.

Peptide CatalystReaction TypeProduct Enantiomeric Excess (ee)
H-DPro-Pro-Glu-NH₂Conjugate additionup to 97%
H-DPro-Pip-Glu-NH₂Conjugate additionup to 97%
H-DPro-(4S)Flp-Glu-NH₂Annulation reaction91%
Peptide 6Epoxidation of farnesol86%

This table illustrates the high enantioselectivity achievable with peptide-based catalysts, a key feature of catalysts developed from the this compound scaffold. acs.orgnih.govscispace.com

Environmental Bioremediation Potential (Hypothetical Mechanisms)

The potential for this compound in environmental bioremediation is an emerging area of research, primarily based on hypothetical mechanisms derived from the properties of other peptide-based materials. The ability to design this compound with specific binding sites for heavy metals or organic pollutants suggests its potential use as a selective adsorbent for environmental cleanup. nih.govresearchgate.net

Heavy Metal Sequestration: By incorporating amino acids with a high affinity for heavy metals, such as cysteine and histidine, the this compound scaffold could be engineered to selectively bind and remove toxic metal ions like lead, cadmium, and mercury from contaminated water. nih.govasm.org The self-assembly of this compound into a hydrogel matrix could provide a stable and reusable material for large-scale water purification. reading.ac.uk

Degradation of Organic Pollutants: The catalytic capabilities of this compound could be harnessed to degrade persistent organic pollutants. By designing a this compound-based catalyst that mimics the active site of a detoxifying enzyme, it may be possible to break down harmful chemicals into less toxic substances. reading.ac.uk

The following table provides data on the removal of pollutants using peptide-based materials, indicating the potential efficacy of a similarly designed this compound.

Peptide-Based MaterialPollutantRemoval Efficiency/Capacity
Dipeptide amphiphile hydrogelLead (Pb²⁺)>99% removal
Dipeptide amphiphile hydrogelCadmium (Cd²⁺)>99% removal
Pyrene-tetrapeptide hydrogelMethylene BlueHigh adsorption
E. coli with surface-displayed CP peptideCadmium (Cd²⁺)4-fold increase in bioaccumulation

This table highlights the effectiveness of peptide-based materials in environmental remediation, suggesting the potential of this compound for similar applications. asm.orgacs.orgnih.gov

Future Research Directions and Challenges in Hyfl M and Cyclotide Science

Development of Novel Analytical Techniques for Peptide Characterization

Accurate and robust analytical methods are crucial for the characterization of cyclotides, whether extracted from natural sources or produced synthetically. researchgate.net While techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are gold standards for determining molecular weight, sequence, and 3D structure, the structural complexity of cyclotides, particularly the cyclic cystine knot, can pose challenges for analysis. researchgate.net

Future research needs to focus on developing more sensitive and high-throughput analytical techniques. This includes advancements in mass spectrometry, such as de novo MS/MS sequencing, which can aid in the characterization of novel cyclotides and their post-translational modifications. pdbj.orgresearchgate.netresearchgate.net Improved chromatographic methods, such as advanced reversed-phase HPLC, are also necessary for efficient isolation and purification of individual cyclotides from complex mixtures found in plant extracts. guidetopharmacology.orgnanobioletters.com The development of miniaturized platforms like microfluidics and lab-on-a-chip technologies is also underway to enable real-time bioactivity screening and chemical characterization with reduced sample consumption and analysis time. researchgate.net Challenges remain in distinguishing cyclotides from structurally similar linear peptides without specialized tools. researchgate.net

Integration of AI and Automation in Peptide Synthesis and Discovery

Artificial intelligence (AI) and automation are poised to revolutionize peptide science, including the discovery and synthesis of cyclotides. Machine learning models are being developed to predict cyclotide-like sequences from genomic databases and to screen for bioactivity, thereby accelerating the discovery pipeline. researchgate.net AI can analyze large plant transcriptomic datasets to identify novel cyclotide precursors based on conserved structural motifs. researchgate.net These models can also prioritize candidates for synthesis by predicting folding potential, stability, and biological activity. researchgate.net

Platforms like DeepCyclo and peptide-generative transformers are being explored to automate sequence design and in silico structure-activity relationship (SAR) optimization. researchgate.net Computational protocols combining molecular modeling techniques with algorithms like genetic algorithms are being used to design new cyclotides with improved binding to target proteins. libretexts.org This computational design represents an alternative tool for modifying peptides before the synthesis process. libretexts.org The integration of AI and machine learning with sustainable peptide synthesis methods is expected to further enhance the efficiency and effectiveness of drug development. nih.gov

Exploration of Undiscovered Natural Sources of Cyclotides

Despite significant research, the full diversity and distribution of cyclotides in the plant kingdom remain largely unexplored. acs.orgfrontiersin.org While cyclotides are known to be abundant in the Violaceae and Rubiaceae families, and also found in Cucurbitaceae, Fabaceae, Solanaceae, and Apocynaceae, it is estimated that a vast number of cyclotides have yet to be discovered. acs.orgfrontiersin.org

Future research should focus on the systematic exploration of underexplored plant species and families for novel cyclotides. This includes investigating plants used in traditional medicine, which have historically been sources of bioactive compounds like cyclotides. frontiersin.org Advances in "-omics" technologies, such as transcriptomics and proteomics, coupled with mass spectrometry, are enabling the identification and characterization of novel cyclotides and their precursors from plant tissues. researchgate.netresearchgate.net Exploring the diversity within populations and between species of known cyclotide-producing plants, such as Australian Hybanthus, can also reveal new cyclotide sequences. Challenges include developing efficient methods for the isolation of cyclotides from complex plant matrices containing various other metabolites. researchgate.net

Advanced Theoretical Modeling of Peptide Dynamics and Interactions

Advanced theoretical modeling and computational methods are essential for understanding the complex dynamics and interactions of cyclotides. Molecular dynamics (MD) simulations are used to study the conformational dynamics of cyclotides and their interactions with biological targets, such as cell membranes or proteins. researchgate.net These simulations can provide insights into how cyclotides fold, their stability, and their mechanisms of action.

Computational docking and MD simulations are being employed to evaluate the binding of cyclotides to target molecules and predict their potential therapeutic effects. For example, MD simulations have been used to study the interaction of cyclotides with amyloid fibrils, providing insights into their potential as anti-aggregation agents. Theoretical modeling can also aid in the design of new cyclotide variants with desired properties by predicting the impact of amino acid substitutions on structure, stability, and activity. Challenges lie in the accuracy of the force fields and computational resources required for simulating these complex systems.

Sustainable Production Methods for Biotechnological Peptides

The increasing interest in cyclotides for therapeutic and agricultural applications necessitates the development of sustainable and cost-effective production methods. Traditional chemical synthesis methods, such as solid-phase peptide synthesis (SPPS), can be expensive for large-scale production and often involve the use of environmentally harmful reagents. nih.gov While SPPS is a cornerstone method, sustainable approaches are being explored to reduce solvent usage and minimize waste. nih.gov

Q & A

Basic Research Questions

Q. How to formulate a research question for studying Hyfl M that addresses gaps in existing literature?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to ensure clarity and rigor. Begin with a systematic literature review to identify unresolved issues (e.g., inconsistencies in this compound's thermodynamic stability or catalytic behavior). Define the scope to avoid overly broad questions, and ensure alignment with hypotheses that require experimental validation .

Q. What experimental design considerations are critical for ensuring reproducibility in this compound synthesis?

  • Methodological Answer :

  • Documentation : Provide step-by-step protocols, including solvent purity, temperature gradients, and catalyst ratios. Use controlled variables to isolate reaction mechanisms.
  • Validation : Include triplicate experiments and negative controls. Follow guidelines for reporting synthetic procedures, such as those in the Beilstein Journal of Organic Chemistry (e.g., detailing purification methods and spectroscopic data for new compounds) .
  • Supporting Information : Archive raw data (e.g., NMR spectra, chromatograms) in repositories adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How to conduct a literature review that effectively contextualizes this compound within its field?

  • Methodological Answer :

  • Database Selection : Use Scopus, PubMed, or Web of Science with keywords like "this compound AND (synthesis OR mechanism)."
  • Critical Appraisal : Prioritize peer-reviewed journals and avoid non-academic sources. Analyze trends in publication years to identify emerging debates (e.g., conflicting reports on this compound’s bioavailability) .

Advanced Research Questions

Q. How to analyze contradictory data in this compound characterization studies (e.g., divergent spectroscopic results)?

  • Methodological Answer :

  • Root-Cause Analysis : Investigate instrument calibration (e.g., NMR shimming), sample purity, and environmental factors (e.g., humidity).
  • Cross-Validation : Compare results with alternative techniques (e.g., X-ray crystallography vs. DFT simulations). Reference guidelines for reporting uncertainties, as outlined in Group 4 Extended Essays .
  • Statistical Frameworks : Apply ANOVA or Bayesian models to quantify variability .

Q. What methodologies are effective for validating the hypothesized mechanisms of this compound in interdisciplinary studies?

  • Methodological Answer :

  • Multi-Modal Approaches : Combine kinetic studies (e.g., stopped-flow spectroscopy) with computational modeling (MD simulations) to test reaction pathways.
  • Peer Review : Pre-publish protocols on platforms like bioRxiv for community feedback. Adhere to Nature’s data availability standards, ensuring raw datasets are accessible .

Q. How to optimize this compound reaction parameters using statistical models while minimizing experimental variables?

  • Methodological Answer :

  • Design of Experiments (DOE) : Use factorial designs or response surface methodology (RSM) to identify critical factors (e.g., pH, temperature).
  • Machine Learning : Train models on historical data to predict optimal conditions. Validate with small-scale trials before full replication .

Q. How to address ethical considerations when conducting in vitro or in vivo studies involving this compound?

  • Methodological Answer :

  • Ethics Approval : Submit protocols to institutional review boards (IRBs) for approval, particularly for studies involving animal models or human cell lines.
  • Transparency : Disclose conflicts of interest and adhere to the ICH Harmonised Guideline for clinical trial reporting (e.g., informed consent documentation) .

Data Management and Reporting

Q. What are the best practices for documenting and managing raw data in this compound research to meet institutional standards?

  • Methodological Answer :

  • Metadata Tagging : Use consistent naming conventions (e.g., "HyflM_Exp1_RawNMR_2025-03-14").
  • Data Management Plans (DMPs) : Outline storage solutions (encrypted cloud platforms) and retention periods (minimum 10 years post-publication). Follow EUR datateam guidelines for version control .

Q. How to reconcile discrepancies between computational predictions and experimental results for this compound’s properties?

  • Methodological Answer :

  • Sensitivity Analysis : Test computational parameters (e.g., basis sets in DFT) to identify error sources.
  • Collaborative Workflows : Partner with theorists to refine models iteratively. Publish null results to prevent publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.